Inosinic Acid

Food Science Flavor Stability Thermal Degradation

GMP degradation during thermal processing compromises umami flavor in canned foods. Inosinic Acid (IMP) solves this with superior thermal stability and synergistic MSG enhancement. • Outperforms GMP in retort-stable formulations-preserves flavor potency through high-temperature sterilization • Synergistic MSG amplification enables significant sodium reduction in snacks & seasonings • ≥98% HPLC purity supports analytical method validation, IMPDH enzyme kinetics, and antiviral/anticancer drug discovery

Molecular Formula C10H13N4O8P
Molecular Weight 348.21 g/mol
CAS No. 131-99-7
Cat. No. B087050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInosinic Acid
CAS131-99-7
Molecular FormulaC10H13N4O8P
Molecular Weight348.21 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O
InChIInChI=1S/C10H13N4O8P/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
InChIKeyGRSZFWQUAKGDAV-KQYNXXCUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble in water, slightly soluble in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





Inosinic Acid for Food & Pharmaceutical Applications


Inosinic Acid, also known as Inosine-5'-monophosphate (IMP), is a purine nucleotide that plays a central role in cellular metabolism and energy transfer . It is a key intermediate in the synthesis of purine nucleotides and is involved in various biochemical pathways, including the synthesis of RNA and DNA . Inosinic acid is characterized by its molecular formula, which includes a ribose sugar, a phosphate group, and a purine base (hypoxanthine) . It is highly soluble in water but almost insoluble in ethanol . In the food industry, it is widely recognized for its umami taste-enhancing properties and is used as a food additive (E630) in various savory products [1].

Flavor science Umami enhancement and saltiness synergy research with MSG; thermal stability screening in processed food models.
Purine metabolism Central intermediate for AMP/GMP biosynthesis; supports nucleotide pathway and enzyme studies (e.g., IMP dehydrogenase).
Analytical reference High-purity analytical standard format available; suited for HPLC, MS method development and QC benchmarking.

Inosinic Acid vs. Other Flavor Nucleotides


While compounds like Guanosine-5'-monophosphate (GMP) and Adenosine-5'-monophosphate (AMP) belong to the same class of 5'-ribonucleotides and share similar umami-enhancing properties, they are not functionally equivalent to Inosinic Acid (IMP). Direct substitution can lead to significant differences in thermal stability, flavor profile, and biological activity. IMP serves as a unique metabolic precursor for both GMP and AMP, placing it at a critical juncture in purine metabolism [1]. Its distinct chemical and biological behavior demands specific consideration in procurement decisions, particularly when formulation stability under heat processing or specific synergistic flavor outcomes are required [2].

Target · IMP
More stable under thermal canning; retains umami potency.
Substitute · GMP
Thermal stability may be lower, altering flavor retention profile in processing.
Target · IMP
Metabolic precursor to both AMP and GMP; unique pathway node.
Substitute · AMP
Downstream nucleotide; lacks precursor role, may not support pathway study context.
Target · IMP
Synergistic saltiness enhancement with MSG.
Substitute · GMP / AMP
Synergy profile may differ; saltiness enhancement context may not transfer directly.

Inosinic Acid Evidence-Based Benefits


Thermal Stability vs. GMP

Inosinic Acid (IMP) exhibits significantly greater thermal stability compared to its closest analog, Guanosine Monophosphate (GMP), during canning processes. In a comparative study, both flavor nucleotides were lost through hydrolysis, but IMP was found to be more stable than GMP [1]. This enhanced stability is critical for maintaining flavor potency in thermally processed foods.

Thermal stability vs GMP
Head-to-head
IMP more stable than GMP under canning conditions; both can degrade >50%, but IMP consistently less degraded.
Supports thermal stability screening context.
Aqueous solution, pH and temperature varied; Nguyen & Sporns 1985.
Food Science Flavor Stability Thermal Degradation

Saltiness Enhancement via MSG Synergy

Inosinic Acid (IMP) demonstrates a unique synergistic effect with Monosodium Glutamate (MSG) that significantly enhances the perception of saltiness. In a controlled sensory evaluation experiment, the combination of MSG and IMP enhanced saltiness perception (p < .001 in a difference test), whereas presenting either umami substance in isolation failed to do so (p > .05 in a similarity test) [1].

Saltiness synergy with MSG
Head-to-head
IMP+MSG enhanced perceived saltiness (p.05). 330 consumers, 2-AFC method.
Supports saltiness enhancement research context.
Zhong & Spence 2024; sensory evaluation with equal sodium.
Sensory Science Flavor Enhancement Salt Reduction

Purine Biosynthesis Precursor

Inosinic Acid (IMP) is the first nucleotide formed during the de novo synthesis of purine nucleotides and serves as the key intermediate for the production of both Adenosine Monophosphate (AMP) and Guanosine Monophosphate (GMP) [1]. This central metabolic position distinguishes it from downstream nucleotides like GMP and AMP, making it a fundamental building block in cellular metabolism [2].

Purine biosynthesis precursor
Class-level
Central intermediate: first nucleotide in de novo purine synthesis, precursor for AMP and GMP.
Supports nucleotide pathway research.
Metabolic pathway context; downstream nucleotides are not precursors.
Biochemistry Metabolism Nucleotide Synthesis

High-Purity Analytical Standard

Inosinic Acid is commercially available as a high-purity analytical standard, with reported purities of ≥98% (HPLC) and even 99.31% . This level of purity and its designation as a reference standard make it ideally suited for use in qualitative and quantitative research experiments involving HPLC, GC, and MS .

Analytical standard purity
Data to verify
≥98% (HPLC), up to 99.31%
Supports analytical method development.
Vendor COA context; verify against lot-specific certificate.
Analytical Chemistry Quality Control Research Standards

Cost-Effective MSG Synergy

Inosinic Acid (IMP) enables significant cost savings in flavor formulations when used synergistically with Monosodium Glutamate (MSG). By incorporating IMP at low levels (5-12%) into MSG mixtures, the flavor potency is amplified approximately 8-fold compared to MSG alone . A specific formulation using 2.5% IMP + 2.5% GMP + 95% MSG (4.7-7 kg) can replace up to 45 kg of pure MSG without impacting flavor . This demonstrates a clear economic advantage.

Cost-effective MSG synergy
Data to verify
5-12% IMP in MSG mixture amplifies flavor ~8-fold; 2.5% IMP+2.5% GMP mixture can replace 45 kg pure MSG.
Supports formulation cost-context analysis.
Described in food standards and product information; verify with own trials.
Food Economics Flavor Technology Cost Reduction

Approved as Food Additive E630

Inosinic Acid is approved as a food additive in Europe under the designation E630 [1]. Its safety is well-established, with an Acceptable Daily Intake (ADI) classified as 'not specified' by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), indicating no health concerns from dietary exposure [2]. This regulatory endorsement, shared with its salts, provides a clear advantage for its use in global food applications.

Regulatory acceptance
Class-level
Approved as E630 in EU; ADI 'not specified' by JECFA.
Regulatory acceptance context for food research.
Not an efficacy or safety claim; refer to current legislation.
Food Safety Regulatory Affairs GRAS Status

Inosinic Acid Industrial Applications


Thermally Processed Foods

Due to its superior thermal stability compared to GMP [1], Inosinic Acid is the preferred choice for flavor enhancement in canned soups, stews, vegetables, and ready-to-eat meals that undergo high-temperature sterilization. Using IMP helps ensure that the desired umami flavor profile remains intact and potent from production to the consumer's plate, reducing the need for over-formulation to compensate for degradation [1].

Reduced-Sodium Formulations

The unique synergistic effect of IMP with MSG in significantly enhancing perceived saltiness [1] makes it an indispensable ingredient for creating healthier, reduced-sodium versions of snacks, seasonings, and sauces. Food developers can leverage this property to lower actual sodium content while maintaining consumer satisfaction with the product's savory taste [1].

Cost-Optimized Flavor Bases

For large-scale production of dry soup mixes, bouillon cubes, and savory snack seasonings, the ability of IMP to dramatically amplify MSG flavor allows for significant cost reduction [1]. Formulating with a small percentage of IMP in a blend can replace a large quantity of pure MSG, achieving the same or better flavor impact at a lower raw material cost [1].

Analytical & Biochemical Research

The availability of high-purity Inosinic Acid as an analytical standard (≥98% HPLC purity) [1] is critical for developing and validating chromatographic and mass spectrometric methods. Furthermore, its fundamental role as the central precursor in purine nucleotide biosynthesis makes it an essential substrate for studying key metabolic enzymes like IMP dehydrogenase, which is a target for antiviral and anticancer drug development [2].

Application
Selection Property
Validation Focus
Thermally processed food research
Thermal stability profile
Umami retention under canning/retort conditions
Reduced-sodium formulation studies
Synergistic saltiness enhancement with MSG
Sensory evaluation in low-sodium matrices
Flavor base cost-optimization analysis
MSG replacement ratio and flavor amplification
Cost-in-use modeling in dry mixes and seasonings
Analytical & biochemical research
High-purity standard and metabolic precursor role
Chromatographic method validation; purine enzyme assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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